Procyanidin C2

Oxidation Chemistry Food Science Color Deepening

Select Procyanidin C2 for its structurally defined B-type trimeric conformation (DP3) to ensure experimental reproducibility. Unlike generic extracts or dimers (e.g., Procyanidin B2), this compound's specific molecular weight (866.77 g/mol) and (4α→8)-linkage are critical for accurate structure-activity relationship attribution, differential metabolic activation, and potent metal-chelating antioxidant mechanisms. Ideal for sensory biology given its validated TAS2R5 receptor agonism (EC50 35.6 µM).

Molecular Formula C45H38O18
Molecular Weight 866.8 g/mol
CAS No. 37064-31-6
Cat. No. B8270076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcyanidin C2
CAS37064-31-6
Molecular FormulaC45H38O18
Molecular Weight866.8 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O
InChIInChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1
InChIKeyMOJZMWJRUKIQGL-WNCKYJNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procyanidin C2 (CAS 37064-31-6) – A B-Type Trimeric Proanthocyanidin Reference Standard


Procyanidin C2 is a defined B-type proanthocyanidin trimer consisting of three (+)-catechin units linked through two successive (4α→8)-bonds, with a molecular weight of 866.77 g/mol . It belongs to the class of condensed tannins (oligomeric procyanidins) and is recognized in authoritative databases for its roles as a plant metabolite and antioxidant [1]. Found naturally in grape seeds, wine, and barley, Procyanidin C2 serves as a structurally well-characterized trimeric reference compound for studies investigating structure-activity relationships across the polymerization series (monomer → dimer → trimer → tetramer) [2].

Procyanidin C2: Why Degree of Polymerization and Linkage Type Dictate Functional Outcomes


Substituting Procyanidin C2 with a generic 'procyanidin' extract, or even a closely related analog such as a dimer (e.g., Procyanidin B2) or a different trimer (e.g., A-type trimers), is scientifically unsound. The degree of polymerization (DP) is a critical determinant of bioactivity; a systematic comparison across monomers, dimers, trimers, and tetramers revealed distinct, non-linear efficacy profiles [1]. Furthermore, the linkage type—B-type (single C4→C8 bonds) versus A-type (additional ether bond)—fundamentally alters molecular conformation, stability, and biological target interaction [2]. Therefore, the use of a defined trimer like Procyanidin C2 is not merely a matter of 'high purity' but is essential for experimental reproducibility and for attributing observed effects to a specific molecular weight and conformation.

Quantitative Differentiation of Procyanidin C2: Head-to-Head Performance Against Key Analogs


Procyanidin C2 (Trimer) Exhibits Superior Oxidative Chromophore Generation Compared to Procyanidin B3 (Dimer)

In a controlled chemical oxidation study comparing the effects of degree of polymerization on color development, Procyanidin C2 (trimer) produced a significantly more intense UV-vis absorption (300-500 nm) over time than the dimeric analog, Procyanidin B3. The formation of new intramolecular bonds in Procyanidin C2 oxide was identified as a key factor [1].

Oxidation Chemistry Food Science Color Deepening Polymerization

Degree of Polymerization Dictates Sympathetic Stimulatory Activity: B-Type Procyanidin C1 (Trimer) vs. B2 (Dimer) In Vivo

An in vivo study directly comparing B-type procyanidins of increasing polymerization degrees demonstrated that the trimer (Procyanidin C1) and dimer (Procyanidin B2) have distinct and non-overlapping effects on sympathetic nervous system (SNS) activation. While both compounds at 1 mg/kg significantly increased plasma adrenaline, only the dimer Procyanidin B2 significantly elevated plasma noradrenaline. Notably, the trimer Procyanidin C1 significantly increased UCP-1 mRNA expression in brown adipose tissue, an effect not observed with the dimer B2 [1].

Metabolism Obesity Sympathetic Nervous System Thermogenesis

In Vitro Evidence of Higher Activity for Trimeric Procyanidin C1 vs. Dimeric Procyanidins B2 and B5

In a study evaluating procyanidins isolated from Aronia melanocarpa, the trimeric procyanidin C1 demonstrated higher activity in biological assays compared to the dimeric procyanidins B2 and B5. This included stronger radical scavenging properties and greater inhibitory activity towards xanthine oxidase (XO) and 15-lipoxygenase (15-LO) [1]. This suggests that the increased degree of polymerization in the trimer enhances its interaction with these specific enzymes and radicals relative to its dimeric counterparts.

Enzyme Inhibition Antioxidant Xanthine Oxidase Lipoxygenase

Metal-Chelating Procyanidins Exhibit 20-Fold Greater Antilipoperoxidant Activity Than Monomeric Catechin

In an iron-promoted (Fenton-driven) model of lipid peroxidation, a mixture of procyanidins demonstrated a remarkable, dose-dependent antilipoperoxidant activity with an IC50 of 2.5 µmol/L. This is more than one order of magnitude (20-fold) greater than that of the monomeric unit catechin, which had an IC50 of 50 µmol/L [1]. The study attributed this enhanced activity, at least in part, to the superior metal-chelating properties of the oligomeric procyanidins.

Antioxidant Lipid Peroxidation Metal Chelation Fenton Reaction

Procyanidin C2 is a Potent Agonist of Human Bitter Taste Receptor TAS2R5 (EC50 = 35.6 µM)

Data from the IUPHAR/BPS Guide to Pharmacology database provides a unique, quantifiable molecular target for Procyanidin C2. It is reported as an agonist of the human bitter taste receptor TAS2R5, with an EC50 value of 35,600 nM (35.6 µM) [1]. This is a specific, target-based activity metric that is not reported for many other procyanidin analogs in such a curated database.

G Protein-Coupled Receptor Taste Receptor Pharmacology Signaling

Predicted Physicochemical Properties of Procyanidin C2 Guide Formulation and Handling Decisions

Predicted physicochemical properties from FooDB and vendor data highlight the distinct molecular characteristics of Procyanidin C2 that influence its experimental handling and applicability. These include a high polar surface area (PSA) of 331.14 Ų, poor predicted water solubility (0.25 g/L), and a predicted logP of 3.38 [1]. These properties are directly tied to its molecular weight and high phenolic hydroxyl count, making it less membrane-permeable and poorly bioavailable compared to smaller flavonoid monomers.

Physicochemical Properties Solubility ADME Formulation

High-Impact Application Scenarios for Procyanidin C2 Based on Validated Evidence


Investigating Structure-Activity Relationships (SAR) in Oligomeric Procyanidin Bioactivity

Researchers aiming to elucidate how the degree of polymerization (DP) modulates biological activity should use Procyanidin C2 as the defined trimer component. Evidence shows that a trimer and a dimer (e.g., B2) from the same B-type class produce distinct and non-overlapping physiological outcomes in vivo, such as differential activation of the sympathetic nervous system and UCP-1 expression [1]. Using Procyanidin C2 ensures a precise molecular weight and conformation is tested, allowing for accurate attribution of effects to the trimeric structure.

Studying Metal-Chelation Dependent Antioxidant Mechanisms and Lipid Peroxidation

For studies focused on antioxidant mechanisms that rely on metal chelation, particularly in models of lipid peroxidation (e.g., Fenton reaction), Procyanidin C2 is a more potent and relevant choice than monomeric catechins. Class-level evidence demonstrates that procyanidins are 20-fold more effective (IC50 2.5 vs 50 µmol/L) than catechin in inhibiting iron-promoted lipid peroxidation, an effect linked to enhanced metal-chelating capacity [2].

Chemical Studies on Oxidation, Color Development, and Product Stability in Food Systems

In food chemistry and material science applications, Procyanidin C2 offers a distinct advantage over dimeric procyanidins for investigating color-deepening phenomena. Head-to-head studies confirm that Procyanidin C2 oxidation produces a more intense UV-vis absorption (300-500 nm) and leads to the formation of novel intramolecular bonds compared to the dimer Procyanidin B3 [3]. This makes it the compound of choice for studies on color stability and chromophore formation.

Functional Assays on Human Bitter Taste Receptors (TAS2R5)

Procyanidin C2 is a validated agonist for the human bitter taste receptor TAS2R5, with a specific EC50 value of 35.6 µM reported in a curated pharmacology database [4]. Researchers in sensory biology, nutrition, or GPCR pharmacology can use this defined compound as a tool to study TAS2R5-mediated signaling pathways, bitterness perception mechanisms, or to screen for other modulators of this receptor.

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